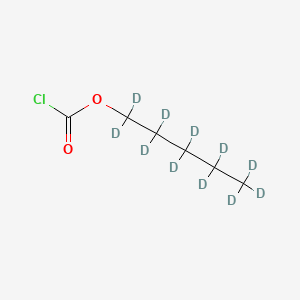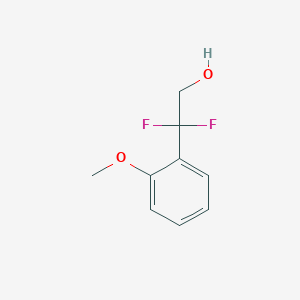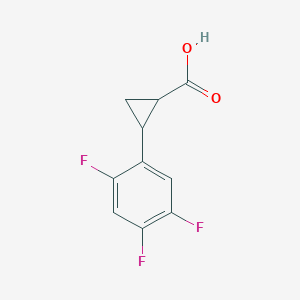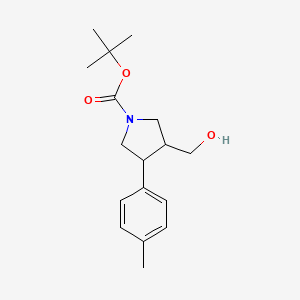
n-Pentyl-d11 chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Pentyl-d11 chloroformate is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of n-pentyl chloroformate, where the hydrogen atoms are replaced with deuterium (d11), making it useful in studies involving mass spectrometry and other analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Pentyl-d11 chloroformate typically involves the reaction of n-pentanol-d11 with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction can be represented as:
C5D11OH+COCl2→C5D11OCOCl+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
n-Pentyl-d11 chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form n-pentanol-d11 and carbon dioxide.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Catalysts: Acid or base catalysts can be used to facilitate reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used.
Major Products Formed
Substituted Products: Depending on the nucleophile used.
Esters: When reacted with alcohols.
n-Pentanol-d11: Upon hydrolysis
Aplicaciones Científicas De Investigación
n-Pentyl-d11 chloroformate is widely used in scientific research, including:
Analytical Chemistry: As a derivatizing agent in mass spectrometry.
Biological Studies: To trace metabolic pathways.
Pharmaceutical Research: In the synthesis of labeled compounds for drug development.
Industrial Applications: As a reagent in the synthesis of various chemicals
Mecanismo De Acción
The mechanism of action of n-Pentyl-d11 chloroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The deuterium labeling allows for precise tracking and analysis in mass spectrometry, providing insights into molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
n-Pentyl chloroformate: The non-deuterated version.
n-Butyl-d11 chloroformate: A similar compound with a shorter carbon chain.
n-Hexyl-d11 chloroformate: A similar compound with a longer carbon chain.
Uniqueness
n-Pentyl-d11 chloroformate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. Its specific isotopic composition makes it particularly valuable in research applications where precise tracking and quantification are required .
Propiedades
Fórmula molecular |
C6H11ClO2 |
|---|---|
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
Clave InChI |
XHRRYUDVWPPWIP-GILSBCIXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |
SMILES canónico |
CCCCCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15126659.png)

![cis-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B15126681.png)





![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B15126722.png)


![[1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15126747.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)
![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)
